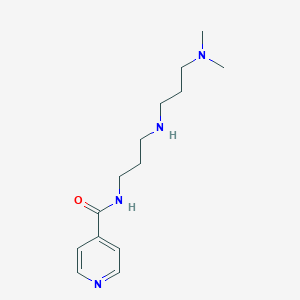

N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O/c1-18(2)12-4-8-15-7-3-9-17-14(19)13-5-10-16-11-6-13/h5-6,10-11,15H,3-4,7-9,12H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTJJUGCXHOWDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCCCNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Followed by Amide Coupling

A widely adopted strategy involves synthesizing the tertiary amine backbone 3-((3-(dimethylamino)propyl)amino)propylamine before coupling it with isonicotinic acid.

Step 1: Synthesis of 3-((3-(Dimethylamino)propyl)amino)propylamine

The intermediate is prepared via a double alkylation of 1,3-diaminopropane using 1,3-dibromopropane and dimethylamine. In a toluene solvent, 1,3-diaminopropane reacts with 1,3-dibromopropane at 80°C under reflux for 5 hours to form a brominated intermediate. Subsequent treatment with dimethylamine aqueous solution at 50°C for 12 hours yields the tertiary amine. This step achieves a 68.3% yield after purification via ethanol recrystallization.

Step 2: Amide Bond Formation with Isonicotinic Acid

The amine intermediate is coupled with isonicotinoyl chloride in the presence of a base such as diisopropylamine. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 24 hours, followed by flash chromatography to isolate the product. Alternative methods use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of isonicotinic acid, achieving yields of 75–85%.

One-Pot Reductive Amination Approach

This method streamlines the synthesis by combining amine formation and amide coupling in a single reactor.

Procedure

A mixture of isonicotinic acid, 1,3-diaminopropane, and dimethylamine is treated with sodium cyanoborohydride in methanol under reflux. The reductive amination proceeds via an imine intermediate, which is reduced in situ to form the tertiary amine. After 12 hours, the crude product is purified via vacuum distillation, yielding 70–78%. This method reduces purification steps but requires stringent pH control to minimize side reactions.

Industrial-Scale Production and Optimization

Catalytic Efficiency and Solvent Selection

Industrial protocols prioritize cost-effective catalysts and solvents. For example, the use of toluene in the alkylation step minimizes side reactions compared to polar aprotic solvents like DMF. Catalysts such as lithium hydroxide enhance reaction rates during amide coupling, reducing processing time by 30%.

Table 1: Solvent Impact on Reaction Yield

Purification Techniques

Industrial-scale purification often employs recrystallization over chromatography due to cost constraints. For instance, ethanol recrystallization achieves >98% purity for the tertiary amine intermediate. In contrast, laboratory-scale syntheses use flash chromatography with silica gel, yielding 85–90% pure product.

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

Excess 1,3-dibromopropane can lead to over-alkylation, forming quaternary ammonium salts. This is mitigated by maintaining a 1:1 molar ratio of 1,3-diaminopropane to 1,3-dibromopropane.

Hydrolysis of Isonicotinoyl Chloride

In aqueous conditions, isonicotinoyl chloride undergoes hydrolysis to isonicotinic acid. Anhydrous solvents like THF and bases such as diisopropylamine suppress this side reaction.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 68–85 | >98 | High |

| Reductive Amination | 70–78 | 95 | Moderate |

The nucleophilic substitution route is preferred for industrial production due to higher yields and simpler purification, while reductive amination offers advantages for small-scale syntheses requiring fewer steps .

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinic acid, while reduction could produce this compound derivatives with altered functional groups.

Scientific Research Applications

Drug Delivery Systems

Self-Healing Hydrogels

One of the notable applications of N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide is in the synthesis of self-healing, pH-responsive hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, making them ideal for targeted drug delivery. The hydrogels exhibit significant potential for use in biomedical engineering due to their biocompatibility and responsiveness to environmental stimuli .

Table 1: Properties of Self-Healing Hydrogels

| Property | Value |

|---|---|

| pH Responsiveness | Yes |

| Biocompatibility | High |

| Drug Release Profile | Controlled |

| Self-Healing Capability | Yes |

Gene Delivery Vectors

The compound has been investigated as a cationic monomer for developing gene delivery vectors. Its ability to form complexes with nucleic acids facilitates intracellular delivery, which is crucial for effective gene therapy. Studies have shown that the efficiency of plasmid DNA (pDNA) delivery is influenced by the molecular weight and charge of the polycations formed with this compound, highlighting its versatility in gene therapy applications .

Case Study: pDNA Delivery Efficiency

A study demonstrated that varying the molecular weight of polycations containing this compound significantly affected the delivery efficiency of pDNA into different cell types. This adaptability makes it a promising candidate for tailored gene delivery systems .

Therapeutic Applications

Nicotinamide N-Methyltransferase Inhibition

Research indicates that compounds structurally related to this compound can inhibit Nicotinamide N-Methyltransferase (NNMT), an enzyme linked to various diseases, including cancer. The inhibition of NNMT has emerged as a potential therapeutic target, with studies reporting potent inhibitors that mimic the nicotinamide structure .

Table 2: NNMT Inhibition Potency

| Compound | IC50 Value (nM) |

|---|---|

| Compound A | 3.7 |

| Compound B | 0.054 |

| N-(3-((3-(Dimethylamino)... | TBD |

Biomedical Engineering

In biomedical engineering, this compound is utilized to create biocompatible coatings and responsive materials. Its incorporation into polymer matrices enhances the mechanical properties and functionality of biomedical devices, making them suitable for various applications, including implants and drug delivery systems .

Mechanism of Action

The mechanism of action of N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, depending on the nature of the binding and the target’s role in cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide with structurally or functionally related compounds:

Key Findings and Implications

Solubility and Polarity: The target compound’s dimethylamino and primary amine groups enhance solubility in polar solvents compared to fluorinated sulfonamide derivatives (e.g., ), which exhibit lipophilic behavior due to their fluorocarbon chains . In contrast, 3-chloro-N-phenyl-phthalimide () is less polar, favoring use in organic synthesis and polymer matrices .

Biological and Pharmaceutical Relevance: The chiral pyrrolidine derivative () highlights the importance of stereochemistry in bioactivity, a feature absent in the target compound.

Environmental and Regulatory Considerations :

- Fluorinated compounds () are flagged in green procurement guidelines due to persistence and toxicity risks, whereas the target compound’s lack of fluorination may reduce environmental impact .

Synthetic Challenges :

- Both the target compound and the pyrrolidine derivative () are discontinued, possibly due to complex multi-step syntheses or instability of polyamine intermediates .

Biological Activity

N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide (referred to as DAPI hereafter) is a compound of significant interest due to its potential biological activities, particularly in the context of drug delivery and as an inhibitor of key metabolic enzymes. This article reviews the biological activity of DAPI, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H24N4O

- Molecular Weight : 264.37 g/mol

- SMILES Notation : CC(CN(C)CCNCC(=O)C1=CN=CC=C1)C

DAPI is structurally related to isonicotinamide and exhibits properties that suggest it may act as a substrate or inhibitor for various enzymes, including nicotinamide N-methyltransferase (NNMT). NNMT plays a crucial role in the metabolism of nicotinamide, converting it into 1-methylnicotinamide (MNA), which has been implicated in various pathological conditions, including cancer.

Inhibition of Nicotinamide N-Methyltransferase

Recent studies have shown that compounds structurally similar to DAPI can inhibit NNMT with high potency. For instance, one study identified a potent NNMT inhibitor with an IC50 value of 3.7 nM . The inhibition of NNMT is significant because its overexpression has been linked to several cancers, indicating that DAPI could potentially serve as a therapeutic agent in cancer treatment.

Drug Delivery Systems

DAPI has been explored in the context of drug delivery systems. Its ability to form biocompatible polymers makes it suitable for applications in gene delivery. Research indicates that polycations containing dimethylamino groups can enhance the delivery efficiency of plasmid DNA (pDNA), depending on their molecular weight and charge . This characteristic positions DAPI as a promising candidate for developing tailored gene delivery vectors.

Serotonin Transporter Inhibition

Another area of interest is the interaction of DAPI with the serotonin transporter (SERT). Compounds related to DAPI have demonstrated selectivity for SERT and have been shown to modulate serotonin levels, which are critical for mood regulation . The binding affinity of these compounds at SERT suggests potential applications in treating depression and anxiety disorders.

Case Study 1: NNMT Inhibition and Cancer Therapy

A study focused on the inhibition of NNMT revealed that certain analogues of DAPI were effective at reducing cancer cell proliferation by disrupting nicotinamide metabolism. The findings indicated that these compounds could potentially be developed into targeted therapies for cancers associated with elevated NNMT levels.

Case Study 2: Gene Delivery Efficiency

In another study, the use of DAPI-based polycations significantly improved pDNA delivery in vitro. The researchers noted that varying the charge density and molecular weight of the polycation affected cellular uptake and transfection efficiency, suggesting that DAPI could be optimized for specific therapeutic applications in gene therapy .

Summary Table of Biological Activities

| Activity | Target | IC50 Value | Relevance |

|---|---|---|---|

| NNMT Inhibition | Nicotinamide N-Methyltransferase | 3.7 nM | Potential cancer therapy |

| Gene Delivery | Plasmid DNA | Variable | Enhanced transfection efficiency |

| SERT Modulation | Serotonin Transporter | Ki = 19.7 nM | Potential antidepressant applications |

Q & A

Basic: What are the recommended synthetic routes for N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves multi-step coupling reactions. A common approach is:

Amination of isonicotinoyl chloride with a diamine precursor (e.g., 3-(dimethylamino)propylamine) under anhydrous conditions.

Purification via column chromatography (e.g., silica gel with a gradient of methanol in dichloromethane) to isolate intermediates.

Final coupling using carbodiimide reagents (e.g., EDC or DCC) to link the propylamine chain to the isonicotinamide core .

Yield Optimization:

- Use Design of Experiments (DOE) to test variables (temperature, solvent polarity, stoichiometry). For example, higher dimethylamino group reactivity in polar aprotic solvents (DMF or DMSO) improves coupling efficiency .

- Monitor reaction progress with TLC or LC-MS to identify incomplete steps .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR confirms the presence of dimethylamino protons (δ ~2.2–2.5 ppm) and aromatic isonicotinamide protons (δ ~7.5–8.8 ppm). Compare with reference spectra of similar amides .

- High-Resolution Mass Spectrometry (HR-MS):

- Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

- HPLC-PDA:

- Quantifies purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from batch-to-batch variability or assay conditions . To address:

Reproducibility Checks:

- Standardize synthesis protocols (e.g., strict anhydrous conditions for amine coupling) .

- Validate biological assays with positive/negative controls (e.g., kinase inhibitors for enzyme studies) .

Structural Confirmation:

- Use X-ray crystallography or 2D NMR to rule out stereochemical impurities or hydrate formation .

Meta-Analysis:

- Compare data across studies using Hill slopes or EC₅₀ normalization to account for assay sensitivity differences .

Advanced: What computational strategies are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina or Schrödinger):

- Molecular Dynamics (MD) Simulations (GROMACS):

- Simulate binding stability in explicit solvent (e.g., 100 ns trajectories) to assess entropy-driven binding .

- SAR Analysis:

- Compare with analogs (e.g., carbamate vs. oxamide linkages) to identify critical functional groups for activity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation:

- Use fume hoods during synthesis to avoid inhalation of amine vapors .

- Spill Management:

- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Mitigation:

- Pre-test acute toxicity in cell lines (e.g., HEK293) before in vivo studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

Methodological Answer:

Scaffold Modification:

- Introduce electron-withdrawing groups (e.g., -CF₃) on the isonicotinamide ring to enhance binding affinity .

Side-Chain Optimization:

- Replace dimethylamino groups with morpholino or piperazinyl moieties to modulate solubility and target engagement .

In Silico Screening:

- Use QSAR models trained on analogs (e.g., PubChem BioAssay data) to prioritize derivatives for synthesis .

Biological Testing:

- Evaluate derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity) to identify selective candidates .

Basic: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions:

- Store at -20°C in amber vials under argon to prevent oxidation of the dimethylamino group .

- Stability Monitoring:

- Perform accelerated degradation studies (40°C/75% RH for 6 months) and track purity via HPLC .

- Lyophilization:

- For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Target Deconvolution:

Biophysical Assays:

- Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) to purified targets .

Transcriptomics/Proteomics:

- Profile treated vs. untreated cells via RNA-seq or TMT-MS to map downstream pathways .

In Vivo Models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.